12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This tricyclic compound features a unique heterocyclic framework with a benzenesulfonyl group, methoxy substituent, and methyl group. Its IUPAC name reflects a complex fused-ring system containing oxygen (8-oxa) and nitrogen (10-aza) atoms.
Properties
IUPAC Name |
12-(benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-19-11-15(14-10-12(24-2)8-9-16(14)25-19)17(18(21)20-19)26(22,23)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFNABZZQCFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting materials often include substituted aromatic compounds and appropriate cyclization agents.
Introduction of Functional Groups: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a sulfonamide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfonamides, thiols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a catalyst in organic reactions, particularly those involving aromatic compounds.
Material Science: Its stability and functional groups make it a candidate for use in the development of new materials, such as polymers or coatings.
Biology and Medicine
Biochemical Research: Used as a probe or reagent in studying biochemical pathways and mechanisms.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Manufacturing: Potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could influence signaling pathways, metabolic processes, or gene expression depending on its specific interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 4-methylbenzenesulfonyl analog introduces a hydrophobic methyl group, which could reduce solubility but improve membrane permeability compared to the target compound.
- Fluorine substitution (as in ) often enhances metabolic stability and bioavailability due to its electron-withdrawing nature and resistance to oxidative degradation.
Sulfur-containing compounds may also exhibit distinct redox behavior. Dithia systems (e.g., ) could facilitate chelation with transition metals, broadening applications in catalysis or metallodrug design.
Ring System Complexity: Hexacyclic derivatives (e.g., ) with additional azetidine or phenoxy groups introduce steric hindrance and conformational rigidity, likely impacting target selectivity or synthetic accessibility.
Biological Activity
12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of azatricyclo compounds characterized by their unique tricyclic structure and functional groups that contribute to their biological properties.
Molecular Formula : C₁₈H₁₉N₃O₅S
Molecular Weight : 379.4 g/mol
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with cellular targets:
- Tubulin Binding : Many azatricyclo compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G(2)/M phase.
- Cytotoxicity : These compounds demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and overcoming multidrug resistance mechanisms.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for further development as therapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses notable cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Tubulin polymerization inhibition |
| PC3 (Prostate) | 0.3 | Induction of apoptosis |
| A375 (Melanoma) | 0.4 | Cell cycle arrest in G(2)/M phase |
These results indicate that the compound effectively inhibits cell proliferation and induces cell death in a dose-dependent manner.
In Vivo Studies
In vivo efficacy has also been evaluated in xenograft models:
- Prostate Cancer Model : Treatment with the compound at a dose of 15 mg/kg showed a tumor growth inhibition rate of approximately 30% over a treatment period of three weeks.
- Melanoma Model : Similar dosing resulted in significant tumor size reduction without observable neurotoxicity.
Case Studies
A recent study published in Cancer Research highlighted the potential of azatricyclo compounds in oncology:
"The SMART compounds were shown to effectively inhibit tubulin polymerization and induce apoptosis in resistant cancer cell lines, demonstrating their potential as novel anticancer agents" .
This aligns with findings related to this compound's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
